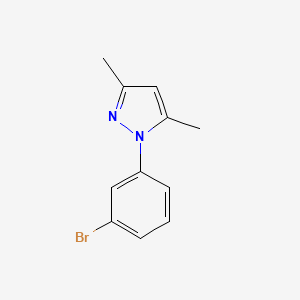

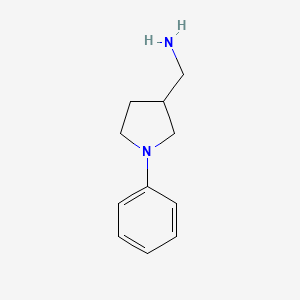

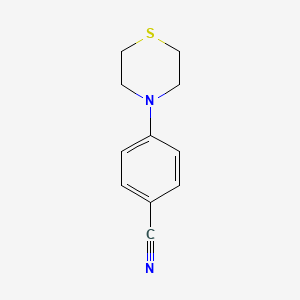

4-(Thiomorpholin-4-yl)benzonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(Thiomorpholin-4-yl)benzonitrile involves multi-step reactions, including the formation of intermediate products that are further reacted to obtain the final compound. For example, the synthesis of a thiomorpholine derivative with potential cerebral protective effects was achieved through a series of reactions starting with a benzoquinone and resulting in 4-phenylbutanamides . Similarly, the synthesis of a benzonitrile derivative involved the preparation of a methylthio pyrimidinone, followed by reactions with para-aminobenzonitrile and phosphorus oxychloride . These methods suggest that the synthesis of 4-(Thiomorpholin-4-yl)benzonitrile would likely involve the functionalization of a morpholine derivative followed by the introduction of the benzonitrile group.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and benzonitrile moieties has been characterized using various spectroscopic techniques. For instance, the crystal structure of a Mannich base with a morpholine ring was determined, revealing the conformation of the morpholine and its interactions with other parts of the molecule . The molecular structure is often stabilized by weak interactions such as hydrogen bonds and pi-pi interactions. These findings can be extrapolated to suggest that 4-(Thiomorpholin-4-yl)benzonitrile would also exhibit specific conformational features and intramolecular interactions that could be elucidated through similar structural analysis.

Chemical Reactions Analysis

The chemical reactivity of compounds with morpholine and benzonitrile groups can involve various types of reactions. For example, the electrochemical synthesis of disulfides of morpholinobenzene thiols involves electrooxidation and a Michael-type addition reaction, followed by intramolecular nucleophilic substitution and disulfide bond formation . These reactions highlight the potential reactivity of the thiol group, which could be relevant if 4-(Thiomorpholin-4-yl)benzonitrile possesses similar reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(Thiomorpholin-4-yl)benzonitrile can be inferred from spectroscopic analyses. The vibrational, electronic, and chemical shift assignments provide insights into the molecular conformation and electronic structure of the compounds . Techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy are commonly used to characterize these properties. Theoretical calculations using density functional theory (DFT) can complement experimental data, providing a deeper understanding of the molecule's behavior and properties. These analyses would be applicable to 4-(Thiomorpholin-4-yl)benzonitrile to predict its behavior in various environments and its potential interactions with biological targets.

Safety and Hazards

Propiedades

IUPAC Name |

4-thiomorpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDMJWJZSZMAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632623 | |

| Record name | 4-(Thiomorpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiomorpholin-4-yl)benzonitrile | |

CAS RN |

90254-21-0 | |

| Record name | 4-(Thiomorpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.